3-(Diethoxymethyl)benzaldehyde

Descripción general

Descripción

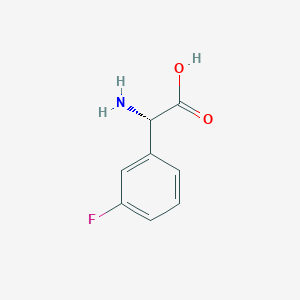

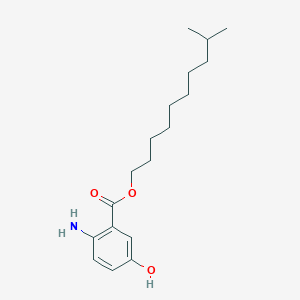

3-(Diethoxymethyl)benzaldehyde, also known as benzaldehyde diethyl acetal, is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 . It is a colorless liquid .

Molecular Structure Analysis

The molecular structure of 3-(Diethoxymethyl)benzaldehyde consists of a benzene ring with a formyl group (C=O) and a diethoxymethyl group (CH2OCH2CH3) attached to it . The InChI string is1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-6-10(8-11)9-13/h5-9,12H,3-4H2,1-2H3 . Physical And Chemical Properties Analysis

3-(Diethoxymethyl)benzaldehyde has a refractive index of n20/D 1.5050 (lit.), a boiling point of 160 °C/35 mmHg (lit.), and a density of 1.024 g/mL at 25 °C (lit.) . It is also classified as a combustible liquid .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Facile Synthesis of Terpyridinebenzaldehyde Isomers

3-(Diethoxymethyl)benzaldehyde serves as a starting material for synthesizing Terpyridinebenzaldehyde isomers, utilizing an environmentally friendly procedure. This method offers simplicity, satisfying product yield, and mild reaction conditions (Jouaiti, 2021).

Formation of Photochromic Compounds

It is used in creating photochromic compounds, for instance, in the synthesis of 2-(4-Diethoxymethylphenyl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene (Kiyani, 2012).

Crystal Growth and Nonlinear Optics

- Nonlinear Optical Applications: 3-(Diethoxymethyl)benzaldehyde derivatives, such as MHBA (3-methoxy-4-hydroxy-benzaldehyde), have been studied for their potential in nonlinear optics due to their high second-order nonlinear optical susceptibility and good blue transparency (Salary et al., 1999); (Tao et al., 1992).

Catalysis and Reaction Engineering

Catalytic Applications in Organic Synthesis

Research has been conducted on its use in Knoevenagel condensations, highlighting its role in the synthesis of electrophilic alkenes (Harjani et al., 2002).

Enzyme Catalysis and Asymmetric Synthesis

It plays a role in enzyme catalysis for asymmetric C–C bond formation, as seen in studies involving benzaldehyde lyase (Kühl et al., 2007).

Spectroscopy and Structural Analysis

- Vibrational Spectral Studies: 3-(Diethoxymethyl)benzaldehyde and its derivatives are subjects of vibrational spectral studies, contributing to the understanding of molecular structure and interactions (Makriyannis & Knittel, 1979).

Safety And Hazards

3-(Diethoxymethyl)benzaldehyde is classified as a combustible liquid. It has a flash point of 154.4 °F (68 °C) in a closed cup . Safety measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

Propiedades

IUPAC Name |

3-(diethoxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-6-10(8-11)9-13/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUTVQHYWZPSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC(=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584509 | |

| Record name | 3-(Diethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Diethoxymethyl)benzaldehyde | |

CAS RN |

150990-60-6 | |

| Record name | 3-(Diethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)